4'-Benzoyloxy-2'-methoxyacetophenone

Catalog No.
S13352819
CAS No.
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Benzoyloxy-2'-methoxyacetophenone

Product Name

4'-Benzoyloxy-2'-methoxyacetophenone

IUPAC Name

(4-acetyl-3-methoxyphenyl) benzoate

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-11(17)14-9-8-13(10-15(14)19-2)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

KZFMKQBZYWSKPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)OC

4'-Benzoyloxy-2'-methoxyacetophenone is an organic compound classified as an acetophenone derivative. Its molecular formula is C16H16O3, and it features a benzoyloxy group at the para position and a methoxy group at the ortho position relative to the acetophenone core. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Typical of acetophenones, including:

  • Nucleophilic Substitution: The benzoyloxy group can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
  • Oxidation: The methoxy group can undergo oxidation to yield corresponding aldehydes or acids, depending on the reaction conditions.
  • Condensation Reactions: This compound can react with other carbonyl compounds in condensation reactions, forming larger molecular structures.

For example, studies have shown that 4-methoxyacetophenone derivatives can be synthesized through reactions involving 1-phenylethanol and various oxidants, which may also apply to 4'-benzoyloxy-2'-methoxyacetophenone under similar conditions .

Research indicates that compounds related to 4'-benzoyloxy-2'-methoxyacetophenone exhibit a range of biological activities. Specifically, acetophenone derivatives are often studied for their:

  • Antimicrobial Properties: Some studies suggest that these compounds may possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Certain derivatives have been evaluated for their potential to reduce inflammation.
  • Cytotoxicity: There is evidence that some acetophenone derivatives can induce apoptosis in cancer cells, making them candidates for anticancer research.

Several methods exist for synthesizing 4'-benzoyloxy-2'-methoxyacetophenone:

  • Acylation Reactions: The compound can be synthesized through acylation of 2-methoxyacetophenone with benzoyl chloride in the presence of a base such as pyridine.
  • Oxygenation Reactions: Oxidative methods involving the use of oxidants like hydrogen peroxide or tert-butyl hydroperoxide can also yield this compound from suitable precursors .
  • Condensation Reactions: Condensation of methoxyacetophenones with benzoyl derivatives under acidic or basic conditions may also be employed.

4'-Benzoyloxy-2'-methoxyacetophenone has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Material Science: It may be used in the development of polymers or materials with specific properties due to its functional groups.

Interaction studies involving 4'-benzoyloxy-2'-methoxyacetophenone focus on its reactivity with various biological targets. These studies often assess:

  • Binding Affinities: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.

Such studies are crucial for determining its therapeutic potential and safety profile.

Several compounds share structural similarities with 4'-benzoyloxy-2'-methoxyacetophenone. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-MethoxyacetophenoneAcetophenone with a methoxy group at para positionLacks benzoyloxy substitution
Benzyl acetateAcetate ester derived from benzyl alcoholDifferent functional group (ester vs. ether)
4-BenzyloxyacetophenoneAcetophenone with a benzyloxy group at para positionLacks methoxy substitution
2-MethoxybenzaldehydeBenzaldehyde with a methoxy group at ortho positionAldehyde functional group instead of ketone

Uniqueness

The uniqueness of 4'-benzoyloxy-2'-methoxyacetophenone lies in its combination of both benzoyloxy and methoxy groups on the acetophenone framework, which may enhance its reactivity and biological activity compared to similar compounds. This dual substitution pattern can influence its solubility, stability, and interaction with biological targets.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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